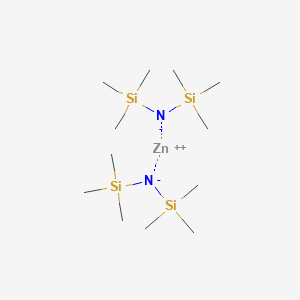
zinc;bis(trimethylsilyl)azanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
zinc;bis(trimethylsilyl)azanide: is a zinc-containing organometallic compound with the molecular formula C12H36N2Si4Zn . It is known for its stability and low toxicity, making it suitable for various scientific research applications. This compound is often used as a reagent in organic synthesis and as a precursor in the development of high-purity metalorganic films.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of zinc;bis(trimethylsilyl)azanide typically involves the reaction of anhydrous zinc chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction:
ZnCl2+2Na[N(SiMe3)2
Propiedades
Número CAS |
14760-26-0 |
|---|---|
Fórmula molecular |
C6H18NSi2Zn- |
Peso molecular |
225.8 g/mol |
Nombre IUPAC |
bis(trimethylsilyl)azanide;zinc |
InChI |
InChI=1S/C6H18NSi2.Zn/c1-8(2,3)7-9(4,5)6;/h1-6H3;/q-1; |
Clave InChI |
RVYCOGQSZPGJNM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Zn+2] |
SMILES canónico |
C[Si](C)(C)[N-][Si](C)(C)C.[Zn] |
Pictogramas |
Flammable; Corrosive |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of Bis[bis(trimethylsilyl)amino]zinc and how was it determined?
A1: The molecular structure of Bis[bis(trimethylsilyl)amino]zinc was determined using gas electron diffraction, a technique that analyzes the diffraction pattern of electrons scattered by molecules in the gas phase to elucidate their three-dimensional structure. The study revealed that the molecule adopts a staggered conformation in its equilibrium state [, ]. This means that the trimethylsilyl groups attached to each nitrogen atom are positioned in a staggered arrangement relative to each other when looking down the N-Zn-N axis. The study also determined the rotational barrier around the N-Zn-N axis, providing insights into the molecule's conformational flexibility.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















